N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-3-4-15-30-19-12-9-17(10-13-19)24(28)26-21-16-18(11-14-22(21)29-2)25-27-20-7-5-6-8-23(20)31-25/h5-14,16H,3-4,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIHSDNNINHFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole core. This is followed by further functionalization to introduce the methoxy and butoxybenzamide groups. Common reagents used in these reactions include acids, alcohols, isothiocyanates, and ortho-esters, often under the influence of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The choice of solvents, temperature control, and purification methods are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide
- N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-ethoxybenzamide
Uniqueness
Compared to similar compounds, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide stands out due to its specific functional groups, which confer unique chemical reactivity and potential applications. The presence of the butoxybenzamide moiety, in particular, may enhance its solubility and interaction with biological targets, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
